methanone CAS No. 861410-45-9](/img/structure/B2681120.png)
[3-Amino-4-(pyrrolidin-1-yl)phenyl](piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold in drug discovery and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and piperidine rings. The spatial orientation of substituents and the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Pyrrolidine and piperidine rings can undergo a variety of chemical reactions .Scientific Research Applications
Analgesic Potential
- Curative-like Action on Pain : A study focused on a similar compound, F 13640, showed that high-efficacy 5-HT(1A) receptor activation can have a curative-like effect on pathological pain, including allodynia following spinal cord injury. This points to potential therapeutic applications of related compounds in treating chronic and neuropathic pain (Colpaert et al., 2004).
Chemical Structure Analysis
- Structural Characterization : Research on a structurally similar compound, C17H19F3N2O3·H2O, revealed insights into the configuration of pyrrolopiperidine fragments, showing the potential of these compounds for detailed structural studies (Zhu et al., 2009).
Spectroscopic Properties
- Study of Electronic Absorption and Fluorescence : An investigation into the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their behavior in different solvents. This type of research is critical for understanding the optical and electronic properties of similar compounds (Al-Ansari, 2016).
Potential as Substance P Antagonists
- Generation for Substance P Antagonism : The synthesis of 3-piperidine(methan)amines and their cyclic analogues, investigated for their Substance P antagonist profiles, indicates the potential for similar compounds in therapeutic applications, especially in pain management (Knoops et al., 1997).
Antimicrobial Activity
- Antimicrobial Applications : A study on the synthesis and antimicrobial activity of new pyridine derivatives, including 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine, highlights the potential for similar compounds in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
properties
IUPAC Name |
(3-amino-4-pyrrolidin-1-ylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-14-12-13(16(20)19-10-2-1-3-11-19)6-7-15(14)18-8-4-5-9-18/h6-7,12H,1-5,8-11,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLVZSOSLHKBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)N3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-4-(pyrrolidin-1-yl)phenyl](piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide](/img/structure/B2681037.png)
![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)

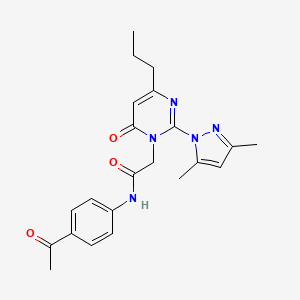
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-3-yl)acetamide](/img/structure/B2681043.png)
![(E)-3-(2-chlorophenyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2681044.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2681048.png)
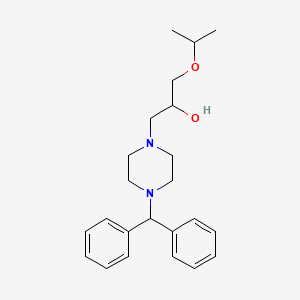
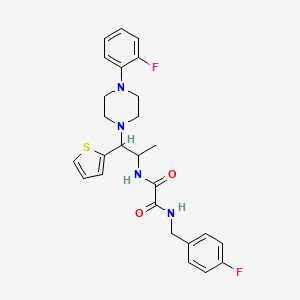
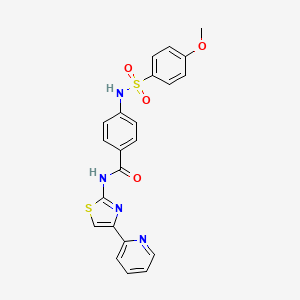
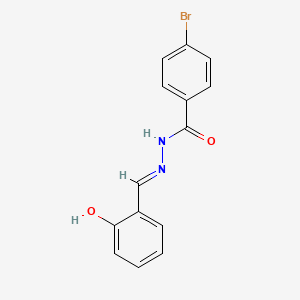
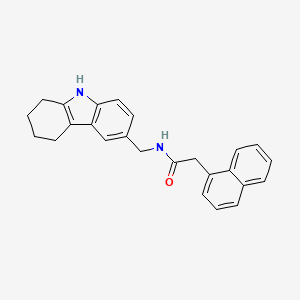

![ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2681060.png)